molecular formula C12H16ClN B13224457 3-(3-Chlorophenyl)cyclohexan-1-amine

3-(3-Chlorophenyl)cyclohexan-1-amine

Katalognummer: B13224457
Molekulargewicht: 209.71 g/mol
InChI-Schlüssel: PQUXWNIBHDPXRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chlorophenyl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H16ClN It is a derivative of cyclohexanamine, where a chlorine atom is substituted at the third position of the phenyl ring attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 3-chlorophenyl magnesium bromide, followed by reductive amination. The process can be summarized as follows:

    Formation of Grignard Reagent: 3-Chlorophenyl bromide reacts with magnesium in dry ether to form 3-chlorophenyl magnesium bromide.

    Addition to Cyclohexanone: The Grignard reagent is then added to cyclohexanone, resulting in the formation of 3-(3-chlorophenyl)cyclohexanol.

    Reductive Amination: The alcohol is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorophenyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Chlorophenyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anesthetic properties.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and producing analgesic or anesthetic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ketamine: 2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one, known for its anesthetic properties.

    Phencyclidine (PCP): 1-(1-Phenylcyclohexyl)piperidine, known for its dissociative anesthetic effects.

    Methoxetamine (MXE): 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone, a derivative of ketamine with similar effects.

Uniqueness

3-(3-Chlorophenyl)cyclohexan-1-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its chlorine substitution on the phenyl ring can influence its binding affinity and selectivity for various molecular targets, potentially leading to unique therapeutic effects.

Eigenschaften

Molekularformel

C12H16ClN

Molekulargewicht

209.71 g/mol

IUPAC-Name

3-(3-chlorophenyl)cyclohexan-1-amine

InChI

InChI=1S/C12H16ClN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1,3,5,7,10,12H,2,4,6,8,14H2

InChI-Schlüssel

PQUXWNIBHDPXRE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC(C1)N)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.